molecular formula C9H18O4 B14305720 1-methoxypropan-2-yl 3-ethoxypropanoate CAS No. 113526-00-4

1-methoxypropan-2-yl 3-ethoxypropanoate

Cat. No.: B14305720
CAS No.: 113526-00-4
M. Wt: 190.24 g/mol
InChI Key: GLABGWUZEGEGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxypropan-2-yl 3-ethoxypropanoate is an organic compound with the molecular formula C8H16O4. It is a colorless liquid with a mild odor and is primarily used as a solvent in various industrial applications. This compound is known for its excellent solvency properties, making it a valuable component in coatings, inks, and cleaning agents.

Preparation Methods

The synthesis of 1-methoxypropan-2-yl 3-ethoxypropanoate typically involves the esterification of 3-ethoxypropanoic acid with 1-methoxypropan-2-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation to obtain the desired compound in high purity.

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a steady supply of the compound and improves efficiency.

Chemical Reactions Analysis

1-Methoxypropan-2-yl 3-ethoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-ethoxypropanoic acid and 1-methoxypropan-2-ol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and reagents used.

Common reagents for these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

1-Methoxypropan-2-yl 3-ethoxypropanoate has several applications in scientific research:

    Chemistry: It is used as a solvent in various chemical reactions and processes due to its excellent solvency properties.

    Biology: The compound is used in the preparation of biological samples for analysis, as it can dissolve a wide range of organic compounds.

    Medicine: It is utilized in pharmaceutical formulations as a solvent for active ingredients.

    Industry: The compound is used in the production of coatings, inks, and cleaning agents due to its ability to dissolve resins, pigments, and other components effectively.

Mechanism of Action

The mechanism of action of 1-methoxypropan-2-yl 3-ethoxypropanoate primarily involves its role as a solvent. It interacts with various molecules through hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These interactions help to dissolve and stabilize different compounds in solution, facilitating various chemical and industrial processes.

Comparison with Similar Compounds

1-Methoxypropan-2-yl 3-ethoxypropanoate can be compared with other similar compounds such as:

    Propylene glycol methyl ether acetate: This compound is also used as a solvent in coatings and inks but has different solvency properties and boiling points.

    Ethyl lactate: Another solvent used in similar applications, but it is derived from renewable resources and is considered more environmentally friendly.

    Butyl acetate: A common solvent in the coatings industry, known for its fast evaporation rate and good solvency properties.

This compound stands out due to its unique balance of solvency, boiling point, and compatibility with various industrial processes.

Properties

CAS No.

113526-00-4

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

1-methoxypropan-2-yl 3-ethoxypropanoate

InChI

InChI=1S/C9H18O4/c1-4-12-6-5-9(10)13-8(2)7-11-3/h8H,4-7H2,1-3H3

InChI Key

GLABGWUZEGEGBB-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)OC(C)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.